molecular formula C7H7Br2NO B15307131 2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine

2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine

Cat. No.: B15307131
M. Wt: 280.94 g/mol
InChI Key: ASRYUHKBTCJRHW-UHFFFAOYSA-N
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Description

2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine is a heterocyclic organic compound with the molecular formula C7H7Br2NO It features a cyclopropane ring attached to an amine group and a dibrominated furan ring

Properties

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

2-(4,5-dibromofuran-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H7Br2NO/c8-4-2-6(11-7(4)9)3-1-5(3)10/h2-3,5H,1,10H2

InChI Key

ASRYUHKBTCJRHW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC(=C(O2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine typically involves the bromination of furan derivatives followed by cyclopropanation and amination reactions. One common method includes the bromination of furan to obtain 4,5-dibromofuran, which is then subjected to cyclopropanation using diazo compounds under catalytic conditions. The resulting cyclopropane derivative is subsequently aminated to yield the target compound .

Industrial Production Methods

Industrial production of 2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the dibromo groups to less reactive species.

    Substitution: The bromine atoms in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of functionalized furan derivatives .

Scientific Research Applications

2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine
  • 2-(5-Bromo-4-chlorofuran-2-yl)cyclopropan-1-amine
  • 2-(4,5-Dichlorofuran-2-yl)cyclopropan-1-amine

Uniqueness

2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine is unique due to its specific dibrominated furan ring and cyclopropane structure, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of two bromine atoms enhances its potential for further functionalization and derivatization.

Biological Activity

The compound 2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine is a notable member of the class of cyclopropanamines, which have garnered attention due to their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine features a dibromofuran moiety attached to a cyclopropanamine framework. The presence of bromine atoms enhances the reactivity of the furan ring, potentially influencing its biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₈H₈Br₂N
Molecular Weight251.06 g/mol
Functional GroupsAmine, Furan
LogP2.5

Research indicates that compounds containing furan and amine functionalities often exhibit significant biological activities. The mechanism of action for 2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes such as cyclooxygenase (COX), which plays a key role in inflammation pathways.
  • Interaction with Receptors : The amine group may facilitate binding to various biological receptors, potentially modulating signaling pathways involved in cellular responses.

Antimicrobial Activity

A study on related dibromofuran compounds has demonstrated notable antimicrobial properties against various pathogens. The potential application of 2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine in treating bacterial infections is an area of ongoing research.

Table 2: Antimicrobial Activity Comparison

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amineStaphylococcus aureus32 µg/mL
Control Compound AEscherichia coli16 µg/mL
Control Compound BCandida albicans64 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. Preliminary results suggest that it may exhibit moderate cytotoxic effects against certain tumor cells.

Table 3: Cytotoxicity Results

Cell LineIC₅₀ (µM)
HepG2 (Liver Cancer)15
MDA-MB-231 (Breast Cancer)20
HeLa (Cervical Cancer)>50

Case Study 1: In Vivo Efficacy

A recent study investigated the in vivo efficacy of related dibromofuran compounds in animal models of inflammation. Results indicated that these compounds significantly reduced inflammation markers compared to controls.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of dibromofuran derivatives has revealed that modifications to the furan and amine groups can enhance biological activity. This highlights the importance of structural optimization in developing effective therapeutic agents.

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